Phenyl 5-methoxypyrazin-2-ylcarbamate

Description

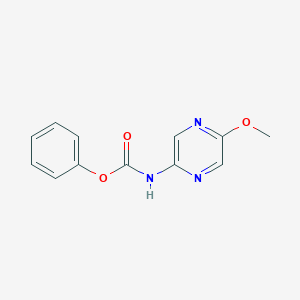

Phenyl 5-methoxypyrazin-2-ylcarbamate is a synthetic carbamate derivative characterized by a pyrazine ring substituted with a methoxy group at the 5-position and a phenylcarbamate group at the 2-position. Carbamates are widely studied for their stability and bioactivity, often serving as intermediates in drug synthesis or as functional moieties in agrochemicals and pharmaceuticals .

Properties

Molecular Formula |

C12H11N3O3 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

phenyl N-(5-methoxypyrazin-2-yl)carbamate |

InChI |

InChI=1S/C12H11N3O3/c1-17-11-8-13-10(7-14-11)15-12(16)18-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15,16) |

InChI Key |

AJPYGXUCUOPWSB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(N=C1)NC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyrazine-Based Carbamates

The closest analog identified in the evidence is tert-butyl 5-methylpyrazin-2-ylcarbamate (), synthesized via refluxing 5-methylpyrazine-2-carboxylic acid with diphenyl phosphoryl azide. Key differences include:

- Substituents : The target compound features a methoxy group (OCH₃) at the 5-position, whereas the analog has a methyl group (CH₃). Methoxy groups typically enhance solubility and electron-donating effects compared to alkyl groups.

- Carbamate Group : The phenylcarbamate in the target compound may confer greater steric hindrance and altered hydrolytic stability compared to tert-butyl carbamates.

Phenylephrine Hydrochloride and Azo Dye Derivatives

For example:

- Molar Absorptivity: Phenylephrine forms azo dyes with 2-aminobenzothiazole (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm, ). This parameter is critical for comparing the detectability of aromatic amines and carbamates.

Spectrophotometric Methods

While the evidence focuses on phenylephrine, the methods are applicable to carbamate derivatives:

- Diazotization: 2-Aminobenzothiazole () produces stable azo dyes in alkaline media. Carbamates with aromatic amines could undergo similar coupling reactions for quantification.

- Linearity and Stability : Phenylephrine assays showed linearity up to 250 μg/25 mL (0.4–10 ppm) with 48-hour stability (RSD < ±3.09%), a benchmark for validating carbamate assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.